![molecular formula C11H10N4S B1416892 5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine CAS No. 868387-59-1](/img/structure/B1416892.png)
5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine
Overview
Description
“5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They have been used in cancer therapy, specifically targeting the FGFR signaling pathway which plays an essential role in various types of tumors .
Scientific Research Applications
Biomedical Applications
The compound is structurally similar to 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms . These compounds have been described in more than 5500 references (including 2400 patents) up to date . They have been used in various biomedical applications due to their structural similarity with the purine bases adenine and guanine .
Cancer Therapy
The compound has shown potential in cancer therapy. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Treatment of Diabetes and Related Conditions
The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been synthesized, which are included in more than 5500 references (2400 patents) up to date .
Drug Development
The compound can be used in drug development. FGFR inhibitors are currently under clinical investigation for the treatment of various cancers . The compound, being a potent FGFR inhibitor, can be used in the development of such drugs .
Research and Development
The compound can be used in research and development. Its structural similarity with the purine bases adenine and guanine makes it an interesting compound for research in medicinal chemistry .
properties
IUPAC Name |
5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-6-9(15-11(12)16-6)8-5-14-10-7(8)3-2-4-13-10/h2-5H,1H3,(H2,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOGCMRVIFDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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